molecular formula C10H10O4 B15359733 4-Hydroxy-2-methoxy-cinnamic acid

4-Hydroxy-2-methoxy-cinnamic acid

Cat. No.: B15359733
M. Wt: 194.18 g/mol
InChI Key: PDDKFNWQAKHTBC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-cinnamic acid is a cinnamic acid derivative featuring a hydroxyl group at the 4-position and a methoxy group at the 2-position of the aromatic ring. These compounds share a common cinnamic acid backbone but differ in substituent positions, leading to variations in physicochemical properties, biological activities, and applications .

Properties

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDKFNWQAKHTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences among selected cinnamic acid derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Physical State Key Applications
4-Hydroxy-3-methoxycinnamic acid 537-73-5 C₁₀H₁₀O₄ 4-OH, 3-OCH₃ 194.18 White crystals Antiplatelet research, cosmetics
3-Hydroxy-4-methoxycinnamic acid 537-73-5 C₁₀H₁₀O₄ 3-OH, 4-OCH₃ 194.18 White crystals Pharmacological reference standards
4-Methoxycinnamic acid 6099-03-2 C₁₀H₁₀O₃ 4-OCH₃ 178.18 Crystalline solid Organic synthesis, UV filters
Methyl 4-hydroxycinnamate 19367-38-5 C₁₀H₁₀O₃ 4-OH (esterified as methyl) 178.18 Solid Supplements, beverages

Notes:

  • Substituent positions critically influence solubility and reactivity. For example, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) exhibits higher polarity due to the proximity of its hydroxyl and methoxy groups, enhancing its antioxidant activity compared to 4-methoxycinnamic acid .
  • Ester derivatives like methyl 4-hydroxycinnamate show reduced acidity and increased lipophilicity, making them suitable for cosmetic formulations .

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